molecular formula C30H28O4 B161787 Tetrakis(4-methoxyphenyl)ethylene CAS No. 10019-24-6

Tetrakis(4-methoxyphenyl)ethylene

Cat. No. B161787
CAS RN: 10019-24-6
M. Wt: 452.5 g/mol
InChI Key: LXYBRRVOIQFRRL-UHFFFAOYSA-N
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Description

Tetrakis(4-methoxyphenyl)ethylene is a chemical compound with the molecular formula C30H28O4 . It is also known by other names such as Tetra-p-anisylethylene and 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene . The molecular weight of this compound is 452.5 g/mol .


Molecular Structure Analysis

The molecular structure of Tetrakis(4-methoxyphenyl)ethylene includes four methoxyphenyl groups attached to an ethylene group . The IUPAC name for this compound is 1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene .


Chemical Reactions Analysis

The emission of Tetrakis(4-methoxyphenyl)ethylene can be switched among three colors in the solid state by transformation among three different aggregation states . This is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity .


Physical And Chemical Properties Analysis

Tetrakis(4-methoxyphenyl)ethylene has a molecular weight of 452.5 g/mol . It exhibits excitation-dependent emission due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity .

Scientific Research Applications

  • Electron Spin Resonance Studies : TPE-methoxylates have been studied for their electron spin resonance spectrum, contributing to our understanding of radical species in physical chemistry (Valenzuela & Bard, 1968).

  • Luminescence and Mechanofluorochromic Performances : TPE-methoxylates exhibit luminescence and mechanofluorochromic properties, making them useful in the field of materials science for applications such as anti-counterfeiting inks (Qi et al., 2013).

  • Polymetallic Coordination Chemistry and Catalysis : Derivatives of TPE-methoxylates serve as ligands in polymetallic coordination chemistry, which is crucial for developing new catalysts and understanding metal-ligand interactions (Verkerk et al., 2002).

  • Optoelectronic Properties : Research has focused on the synthesis and structural analysis of TPE-methoxylates to explore their optoelectronic properties, relevant in the development of new electronic and photonic materials (Vyas & Rathore, 2010).

  • Catalysis in Oxidative Cleavage of Alkenes : TPE-methoxylates have been used in catalysis, specifically in the oxidative cleavage of alkenes, which is a fundamental reaction in organic synthesis (Liu et al., 2007).

  • Photophysical and Structural Analysis : Studies have been conducted on the synthesis, crystal structure, and luminescence properties of TPE-methoxylates, providing insights into their photophysical behavior and potential applications in materials science (Guieu et al., 2013).

  • Metal-Organic Frameworks and VOC Sensing : TPE-methoxylates have been used to construct metal-organic frameworks with strong fluorescence, capable of gas adsorption and sensing volatile organic compounds (Liu et al., 2015).

  • Piezofluorochromic Properties : Research on the piezofluorochromic properties of TPE-methoxylates under high pressure has been conducted, exploring their potential in sensing and materials applications (Wu et al., 2015).

  • Electrochemical Studies : Studies on the electroreduction of oxygen on carbon electrodes activated by TPE-methoxylates have been conducted, contributing to our understanding of electrochemistry and catalysis (Tesakova et al., 2011).

properties

IUPAC Name

1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYBRRVOIQFRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142999
Record name Tetrakis(4-methoxyphenyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(4-methoxyphenyl)ethylene

CAS RN

10019-24-6
Record name 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10019-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(4-methoxyphenyl)ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetra-p-anisylethylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrakis(4-methoxyphenyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
C Li, X Luo, W Zhao, C Li, Z Liu, Z Bo, Y Dong… - New Journal of …, 2013 - pubs.rsc.org
Emission of a luminogen could be switched among three colors in the solid state by transformation among three different aggregation states. The partly amorphous solid of the …
Number of citations: 59 pubs.rsc.org
Q Qi, J Zhang, B Xu, B Li, SXA Zhang… - The Journal of Physical …, 2013 - ACS Publications
The mechanochromic property of tetrakis(4-(dimethylamino)phenyl)ethylene (TDMAPE) with natural propeller shape and nearly centrosymmetric structure was investigated. The …
Number of citations: 143 pubs.acs.org
SB Mahato, NB Manfal, AK Pal… - The Journal of Organic …, 1984 - ACS Publications
Chart I Scheme I 7 a products are obtained and their mechanism of formation is well understood. As mentioned earlier, employment of excess of Friedel-Crafts reagents leads …
Number of citations: 12 pubs.acs.org
Y Nakano - Phys. Rev. Lett, 2003 - core.ac.uk
The rapid progress of molecular science in the latter half of twentieth century has enabled us to develop organic materials with the physical properties such as superconductivity and …
Number of citations: 2 core.ac.uk
Y Nakano, A Ito, K Tanaka - Polyhedron, 2011 - Elsevier
To develop the redox-switching system of intramolecular magnetic interaction, 1,2-bis[3-(N-tert-butyl-N-oxylamino)phenyl]-1,2-bis[4-{N,N-bis(4-methoxyphenyl)amino}phenyl]ethylene, …
Number of citations: 4 www.sciencedirect.com
K Okuma, K Kojima, K Oyama, K Kubo… - European Journal of …, 2004 - Wiley Online Library
The reaction of selenobenzophenones with diazomethane afforded the corresponding diarylethylenes and symmetrical olefins. The reaction with diaryldiazomethanes gave three …
R Rathore, AS Kumar, SV Lindeman… - The Journal of Organic …, 1998 - ACS Publications
Triethyloxonium hexachloroantimonate [Et 3 O + SbCl 6 - ] is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic …
Number of citations: 138 pubs.acs.org
P Beak, JW Worley - Journal of the American Chemical Society, 1972 - ACS Publications
The reaction of thiobenzophenone (1) with phenyllithium gives benzhydryl phenyl sulfide (4), the product of thiophilicaddition. Analogous reactions occur between 1 and other …
Number of citations: 139 pubs.acs.org
CTH PEDERSEN - Acta Chem. Scand, 1968 - actachemscand.org
Pyrolysis of 2-substituted 4, 4-diphenyl-l, 3-oxathiolan-5-ones did not give rise to isobenzothiophenes, but to olefins; thus it was found that pyrolysis of 2-aryl-4, 4-diphenyl-l, 3-oxathiolan…
Number of citations: 0 actachemscand.org
S Mukherjee, P Thilagar - Angewandte Chemie International …, 2019 - Wiley Online Library
Solid‐state luminescence of organic dyes is an elusive frontier, and understanding and designing solid‐state stimuli‐responsive materials is not trivial. “Mechanoluminescence” (ML) or “…
Number of citations: 65 onlinelibrary.wiley.com

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